6-chloro-N-isopropylpyridazin-3-amine
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Overview
Description
6-chloro-N-isopropylpyridazin-3-amine is a chemical compound with the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol It is a derivative of pyridazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-isopropylpyridazin-3-amine typically involves the chlorination of pyridazine derivatives followed by amination. One common method involves the reaction of 6-chloropyridazine with isopropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-isopropylpyridazin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
6-chloro-N-isopropylpyridazin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-isopropylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on target proteins, leading to changes in their activity .
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-propylpyridazin-3-amine: Similar in structure but with a propyl group instead of an isopropyl group.
3-amino-6-chloropyridazine: Another pyridazine derivative with an amino group at the 3-position and a chlorine atom at the 6-position.
Uniqueness
6-chloro-N-isopropylpyridazin-3-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the isopropyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-chloro-N-propan-2-ylpyridazin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-5(2)9-7-4-3-6(8)10-11-7/h3-5H,1-2H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBDHWVJYXLFKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NN=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481819 |
Source
|
Record name | 6-chloro-N-isopropylpyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40481819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007-55-2 |
Source
|
Record name | 6-chloro-N-isopropylpyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40481819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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